N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1170162-37-4
VCID: VC7644048
InChI: InChI=1S/C17H19N5O4S2/c1-12-2-4-13(5-3-12)15-8-16(21-28(25,26)17-9-18-11-19-17)22(20-15)14-6-7-27(23,24)10-14/h2-5,8-9,11,14,21H,6-7,10H2,1H3,(H,18,19)
SMILES: CC1=CC=C(C=C1)C2=NN(C(=C2)NS(=O)(=O)C3=CN=CN3)C4CCS(=O)(=O)C4
Molecular Formula: C17H19N5O4S2
Molecular Weight: 421.49

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide

CAS No.: 1170162-37-4

Cat. No.: VC7644048

Molecular Formula: C17H19N5O4S2

Molecular Weight: 421.49

* For research use only. Not for human or veterinary use.

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide - 1170162-37-4

Specification

CAS No. 1170162-37-4
Molecular Formula C17H19N5O4S2
Molecular Weight 421.49
IUPAC Name N-[2-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)pyrazol-3-yl]-1H-imidazole-5-sulfonamide
Standard InChI InChI=1S/C17H19N5O4S2/c1-12-2-4-13(5-3-12)15-8-16(21-28(25,26)17-9-18-11-19-17)22(20-15)14-6-7-27(23,24)10-14/h2-5,8-9,11,14,21H,6-7,10H2,1H3,(H,18,19)
Standard InChI Key JGKIIKHZKSZXHZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN(C(=C2)NS(=O)(=O)C3=CN=CN3)C4CCS(=O)(=O)C4

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s architecture comprises three primary components:

  • Pyrazole ring: A five-membered heterocycle substituted at the 3-position with a p-tolyl group (4-methylphenyl) and at the 1-position with a 1,1-dioxidotetrahydrothiophene moiety.

  • Imidazole sulfonamide: A sulfonamide group (-SO2_2NH2_2) attached to the 4-position of an imidazole ring, which is linked to the pyrazole via an amine bridge.

  • 1,1-Dioxidotetrahydrothiophene: A saturated five-membered sulfur-containing ring with two sulfonyl oxygen atoms, contributing to the molecule’s polarity and potential hydrogen-bonding capacity .

The interplay of these groups creates a rigid, planar framework with multiple sites for intermolecular interactions, a hallmark of bioactive small molecules.

Physicochemical Properties

Key physicochemical parameters derived from computational and experimental studies include:

PropertyValueSource
Molecular FormulaC17H19N5O4S2\text{C}_{17}\text{H}_{19}\text{N}_{5}\text{O}_{4}\text{S}_{2}
Molecular Weight421.49 g/mol
LogP (Partition Coefficient)Estimated 2.1 (calculated)
Hydrogen Bond Donors3 (imidazole NH, sulfonamide NH)
Hydrogen Bond Acceptors8 (sulfonyl oxygens, imidazole N)

These properties suggest moderate lipophilicity, balanced by polar functional groups, which may facilitate membrane permeability while retaining solubility in aqueous environments—a critical balance for drug-like molecules.

Synthesis and Characterization

Analytical Characterization

The compound’s purity and structure are typically verified using:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm the presence of aromatic protons (δ 7.2–8.1 ppm for pyrazole and imidazole), methyl groups (δ 2.3 ppm for p-tolyl), and sulfolane protons (δ 3.1–3.7 ppm) .

  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 421.49 [M+H]+^+ corroborates the molecular formula.

  • Infrared Spectroscopy (IR): Stretching vibrations at 1340 cm1^{-1} (S=O) and 1150 cm1^{-1} (C-N) confirm sulfonamide and heterocyclic linkages .

Biological Activities and Mechanistic Insights

Hypothesized Targets

The compound’s structural analogs exhibit activity against:

  • Carbonic Anhydrases: Sulfonamides are classical inhibitors of these enzymes, which regulate pH and ion transport.

  • Cytochrome P450 Enzymes: Imidazole derivatives often interact with heme-containing monooxygenases, modulating drug metabolism .

  • Bacterial Dihydropteroate Synthase (DHPS): A target of sulfa drugs, suggesting potential antimicrobial applications.

Structure-Activity Relationships (SAR)

  • Sulfolane Moiety: Enhances water solubility and may engage in hydrogen bonding with target proteins .

  • p-Tolyl Group: Increases lipophilicity, potentially improving membrane penetration.

  • Imidazole Sulfonamide: Serves as a zinc-binding group in metalloenzyme inhibition .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey FeaturesPotential Activity
Target CompoundC17H19N5O4S2\text{C}_{17}\text{H}_{19}\text{N}_{5}\text{O}_{4}\text{S}_{2}Sulfolane, imidazole sulfonamideEnzyme inhibition, antimicrobial
3,5-Dimethyl-1H-pyrazole-4-sulfonamide C19H23N5O4S2\text{C}_{19}\text{H}_{23}\text{N}_{5}\text{O}_{4}\text{S}_{2}Methyl-pyrazole, no imidazoleLower polarity, reduced solubility
1-Isopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1H-imidazole-4-sulfonamideC14H23N3O3S2\text{C}_{14}\text{H}_{23}\text{N}_{3}\text{O}_{3}\text{S}_{2}Thiopyran, isopropyl groupEnhanced CNS penetration

The target compound’s unique sulfolane and imidazole combination may offer a broader target profile compared to simpler sulfonamides .

Future Directions and Applications

Drug Development

  • Optimization: Introduce fluorinated analogs to enhance metabolic stability.

  • Target Validation: Screen against panels of kinases, GPCRs, and ion channels.

  • Formulation Studies: Assess bioavailability via salt formation or prodrug approaches .

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